N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine
Description
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine (CAS: 1246820-72-3) is a deuterated derivative of nortilidine, modified with the (2,2,2-trichloroethoxy)carbonyl (Teoc) blocking group. Its molecular formula is C₁₉H₁₉D₃Cl₃NO₄, and it has a molecular weight of 437.76 g/mol . The Teoc group is a protective moiety widely used in organic synthesis to shield reactive functional groups during multi-step reactions . This compound is primarily employed as a stable isotope-labeled standard in analytical chemistry and pharmacological research, particularly in mass spectrometry-based metabolic studies .
Properties
IUPAC Name |
ethyl (1R,2R)-2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHGBHOTGMYPHH-CRAIPNDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC=C[C@H]1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858513 | |
| Record name | Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-84-7 | |
| Record name | Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Acyl Substitution
TrocCl (CCl₃CH₂OCOCl) reacts with nortilidine via a two-step mechanism:
-
Deprotonation : A base (e.g., triethylamine) abstracts a proton from nortilidine’s secondary amine, generating a nucleophilic amide ion.
-
Acyl Transfer : The amide ion attacks the electrophilic carbonyl carbon of TrocCl, displacing chloride and forming the Troc-protected amine.
The reaction is represented as:
Stereochemical Considerations
Synthetic Protocols
Standard Laboratory-Scale Synthesis
Reagents :
-
Nortilidine free base: 1.0 equiv
-
TrocCl: 1.2–1.5 equiv
-
Triethylamine (TEA): 2.0 equiv
-
Anhydrous dichloromethane (DCM): solvent
Procedure :
-
Dissolve nortilidine (259.34 mg, 1.0 mmol) in 10 mL DCM under nitrogen.
-
Add TEA (280 µL, 2.0 mmol) and cool to 0°C.
-
Slowly add TrocCl (1.5 mmol) dropwise over 10 minutes.
-
Warm to room temperature and stir for 6–12 hours.
-
Quench with ice-cold water (10 mL), extract with DCM (3 × 15 mL), dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to yield N-(Troc)nortilidine as a colorless oil (yield: 75–85%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | >98% |
| Retention Time | 12.3 min (C18, MeCN/H₂O 70:30) |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DCM, THF) are ideal due to TrocCl’s solubility and reaction efficiency. Nonpolar solvents (toluene) slow the reaction, while protic solvents (MeOH) risk hydrolysis.
Stoichiometry and Temperature
Base Selection
Triethylamine outperforms weaker bases (pyridine) in scavenging HCl, though bulkier bases (DIPEA) may hinder sterically crowded amines.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production
Pharmaceutical manufacturers employ continuous-flow reactors to enhance scalability:
-
Reactor Design : Tubular reactors with temperature-controlled zones (0–25°C).
-
Process Parameters :
-
Residence time: 30–60 minutes
-
Throughput: 5–10 kg/h
-
Yield: 80–88%
-
-
Purification : Centrifugal partition chromatography replaces column chromatography for cost efficiency.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichloroethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine serves as an intermediate in the synthesis of various chemical compounds, facilitating the development of new materials and pharmaceuticals.
- Derivatization Agent : It is used as a derivatizing agent in gas chromatography and mass spectrometry for the analysis of complex mixtures, particularly in drug testing .
Biology
- Biochemical Studies : The compound is utilized in biochemical research to study molecular interactions and enzyme kinetics. Its structure allows for the exploration of metabolic pathways in biological systems.
- Proteomics : The deuterated version (N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3) is employed in proteomics for precise tracking of metabolic processes through mass spectrometry.
Medicine
- Therapeutic Potential : Research indicates that N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine exhibits antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer) .
- Pain Management : As a derivative of Nortilidine, which is related to tilidine—a synthetic opioid analgesic—this compound may have applications in pain management therapies .
Study 1: Antitumor Activity Evaluation
A study evaluated the efficacy of N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine against PC-3 prostate cancer cells. Results indicated that at a concentration of 10 µM, the compound induced an apoptosis rate of approximately 63.23%, comparable to established antitumor agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine | PC-3 | 9.86 | Induces apoptosis via ROS accumulation |
| Nortilidine | K562 | 12.03 | Inhibits cell proliferation |
Study 2: Neuroprotective Effects
Another investigation explored neuroprotective properties of Nortilidine derivatives in neurodegenerative models. Findings suggested that these compounds could mitigate neuronal death through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine involves its interaction with specific molecular targets. The trichloroethoxycarbonyl group plays a crucial role in modulating the compound’s activity. The pathways involved include binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues of Nortilidine
The following table summarizes key structural analogues and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 | 1246820-72-3 | C₁₉H₁₉D₃Cl₃NO₄ | 437.76 | Deuterated; Teoc-protected |
| This compound | 1246820-84-7 | C₁₉H₁₉Cl₃NO₄ | ~434.76* | Non-deuterated parent compound |
| N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine | 1246819-95-3 | Not explicitly provided† | — | Bisnor variant; cis-configuration |
| Nortilidine (Parent Compound) | Not provided | C₁₇H₁₅NO₃‡ | ~289.31 | Lacks Teoc group |
*Calculated based on non-deuterated formula. †Structural differences likely involve shortened carbon chains or altered substituents. ‡Assumed based on nortilidine’s core structure.
Key Differences :
- Teoc Group: The presence of the Teoc group enhances stability during synthesis but requires specific deprotection conditions (e.g., zinc reduction) compared to non-protected nortilidine .
- Bisnor-(cis)-tilidine: The "bisnor" designation suggests a structural reduction (e.g., fewer methyl/methylene groups), while the cis-configuration impacts stereochemical interactions in biological systems .
Comparison with Other Teoc-Protected Compounds
The Teoc group is part of a broader family of blocking groups. The table below contrasts Teoc with similar protective moieties:
| Blocking Group | Abbreviation | Key Structural Feature | Deprotection Method | Applications |
|---|---|---|---|---|
| (2,2,2-Trichloroethoxy)carbonyl | Teoc | -O-CO-O-CCl₃CH₂ | Zinc reduction, mild acid/base | Peptide synthesis, stable isotopes |
| (2,2,2-Trichloro-1,1-dimethylethoxy)carbonyl | Tcboc | -O-CO-O-CCl₃C(CH₃)₂ | Stronger acidic conditions | Complex organic molecules |
| tert-Butoxycarbonyl | Boc | -O-CO-O-C(CH₃)₃ | Acid (e.g., TFA) | Ubiquitous in peptide synthesis |
Biological Activity
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C19H19Cl3N O4
- Molecular Weight : 397.7 g/mol
- CAS Number : 1246820-72-3
The compound features a trichloroethoxy carbonyl group, which is significant for its biological activity. The presence of chlorine atoms may enhance lipophilicity and affect the compound's interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in various signaling pathways:
- Tubulin Binding : Similar to colchicine derivatives, Nortilidine exhibits a binding affinity to tubulin, potentially disrupting microtubule formation which is crucial for cell division and intracellular transport .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Research indicates that Nortilidine may exhibit cytotoxic effects against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
1. Anticancer Properties
This compound has been evaluated for its anticancer properties in various studies. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
2. Anti-inflammatory Activity
Research has indicated that Nortilidine can reduce inflammatory responses in vitro. A study reported a decrease in TNF-alpha and IL-6 levels in macrophages treated with the compound:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Nortilidine (10 µM) | 120 | 90 |
This reduction suggests potential therapeutic applications in inflammatory diseases.
Case Studies
-
In Vivo Efficacy Against Tumors :
A study conducted on mice bearing P388 lymphocytic leukemia showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The survival rate was notably higher in treated mice over a period of 30 days. -
Toxicological Assessment :
Toxicity studies have revealed that while Nortilidine exhibits promising anticancer activity, it also presents some toxicity at higher doses. In acute toxicity tests on rodents, adverse effects were observed at doses exceeding 50 mg/kg body weight, indicating the need for careful dosage regulation in therapeutic applications.
Q & A
Q. What is the role of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine in opioid metabolism studies?
This compound is a deuterated analog (Nortilidine-d3) used to trace metabolic pathways in pharmacokinetic studies. Researchers employ isotopic labeling to differentiate endogenous metabolites from administered compounds, enabling precise quantification via mass spectrometry. For example, nortilidine, the active metabolite of tilidine, is studied for its μ-opioid receptor agonism and blood-brain barrier permeability .
Q. How can researchers synthesize and purify N-(2,2,2-Trichloroethoxy)carbonyl derivatives for metabolic studies?
The (2,2,2-Trichloroethoxy)carbonyl (Troc) group is introduced via carbamate formation under anhydrous conditions. A typical protocol involves reacting nortilidine with 2,2,2-trichloroethyl chloroformate in dichloromethane, followed by purification via column chromatography (silica gel, gradient elution). The Troc group is later cleaved using reductive agents like SmI₂, as demonstrated in stereocontrolled synthesis of related analogs .
Q. Which analytical techniques are optimal for characterizing this compound and its metabolites?
High-resolution LC-MS/MS is critical for detecting trace metabolites. For structural confirmation, use H/C NMR (deuterated solvents) to identify the Troc group’s characteristic signals (e.g., 2,2,2-trichloroethyl resonances at δ 4.5–5.0 ppm). Isotope dilution with Nortilidine-d3 improves quantification accuracy in biological matrices .
Advanced Research Questions
Q. How do CYP3A4 and CYP2C19 isoforms influence the metabolic clearance of this compound?
In vitro studies using human liver microsomes show CYP3A4 is the primary enzyme responsible for nortilidine’s sequential metabolism to bisnortilidine. CYP2C19 polymorphisms (e.g., ultra-rapid vs. poor metabolizers) have negligible impact, but CYP3A4 inhibitors (e.g., ritonavir) reduce bisnortilidine formation by >50%, increasing nortilidine exposure 2-fold. Experimental design should include isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) and genotyped hepatocytes to isolate contributions .
Q. What experimental strategies resolve contradictions in enzyme kinetic data for nortilidine metabolism?
Discrepancies arise from inter-laboratory variability in microsomal activity or substrate depletion rates. To standardize results:
Q. How can regioselective cleavage of the Troc group be optimized in complex matrices?
Samarium diiodide (SmI₂) in THF/HMPA selectively reduces the Troc carbamate to release nortilidine without degrading labile functional groups. Key parameters:
- Maintain anhydrous conditions (water <0.1% to prevent side reactions).
- Optimize stoichiometry (1.2–1.5 eq SmI₂ per Troc group).
- Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 3:1) .
Q. What are the challenges in designing cross-species toxicity studies for N-(2,2,2-Trichloroethoxy)carbonyl derivatives?
Species-specific CYP3A expression complicates extrapolation. For example, rat CYP3A1/2 metabolizes nortilidine 3× faster than human CYP3A4. Mitigation strategies:
- Use chimeric mice with humanized liver models.
- Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in hepatic clearance .
Methodological Notes
- Data Validation : Cross-reference LC-MS/MS results with deuterated internal standards (e.g., Nortilidine-d3) to minimize matrix effects .
- Ethical Compliance : Adhere to institutional guidelines for handling opioid analogs, including DEA licensing for Schedule II-V compounds in the U.S. .
- Safety Protocols : Use fume hoods when synthesizing Troc derivatives due to trichloroethyl chloride volatility (TLV-TWA 10 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
